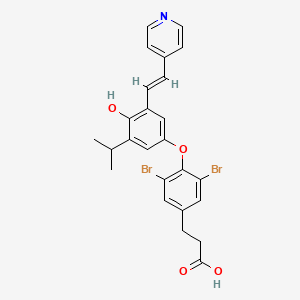

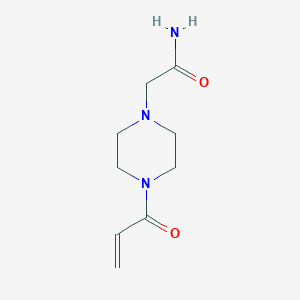

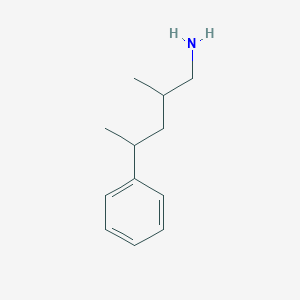

![molecular formula C16H17NO3S B2778968 [2-(4-Ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 387860-04-0](/img/structure/B2778968.png)

[2-(4-Ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(4-Ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate” is a synthetic compound . It’s part of a class of compounds known as thiophene derivatives .

Chemical Reactions Analysis

The specific chemical reactions involving “[2-(4-Ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate” are not detailed in the available resources. Thiophene derivatives, in general, can undergo various chemical reactions .Scientific Research Applications

Synthesis and Chemical Properties

Practical Preparation and Efficiency : One study detailed a safe and efficient process for preparing ethyl 2-methylthiophene-3-carboxylate, a related compound, demonstrating operational simplicity and avoidance of strong bases, which might have implications for the synthesis of closely related chemicals like "[2-(4-Ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate" (Masakazu Kogami & N. Watanabe, 2011).

Fluorescence Properties : Another study synthesized and characterized Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, investigating its novel fluorescence properties, which could suggest potential applications in material science or as fluorescent markers (Guo Pusheng, 2009).

Material Science Applications

Dyeing Polyester Fibres : Research on novel heterocyclic disperse dyes with thiophene moiety for dyeing polyester fibers demonstrated the potential of thiophene derivatives in textile applications, producing various shades with good fastness properties (O. Iyun et al., 2015).

Organic Synthesis

Gewald Synthesis : A study on the one-pot Gewald reaction of aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur in the presence of morpholinium acetate produced 2-Aminothiophene-3-carboxylates bearing various aryl groups, highlighting a versatile method for synthesizing aminothiophenes (V. Tormyshev et al., 2006).

Pharmaceutical Research

Anticancer Agents : One study explored the structure-activity relationship and molecular mechanisms of a series of compounds, including ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, identifying them as promising candidates for treating cancers with multiple drug resistance (S. Das et al., 2009).

properties

IUPAC Name |

[2-(4-ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-3-12-5-7-13(8-6-12)17-15(18)10-20-16(19)14-9-4-11(2)21-14/h4-9H,3,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODNHFUIOWKDMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

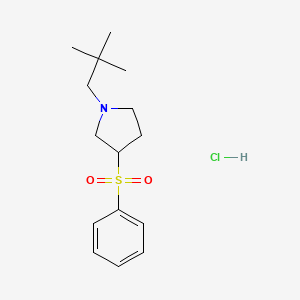

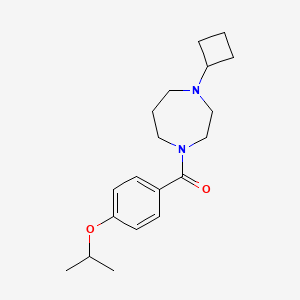

![ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}propanoate](/img/structure/B2778886.png)

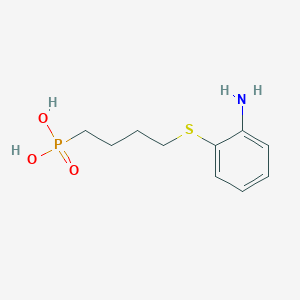

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2778889.png)

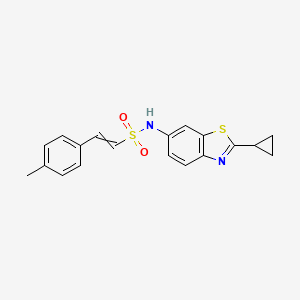

![N-[(1-Benzylpyrrolidin-3-yl)methyl]-2-chloro-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B2778891.png)